molecular formula C18H12BrNO2S B12512780 10-(4-Bromophenyl)-10H-phenothiazine 5,5-dioxide

10-(4-Bromophenyl)-10H-phenothiazine 5,5-dioxide

Cat. No.: B12512780
M. Wt: 386.3 g/mol
InChI Key: USRGMGIWTHXVKQ-UHFFFAOYSA-N
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Description

10-(4-Bromophenyl)-10H-phenothiazine 5,5-dioxide is a chemical compound that belongs to the phenothiazine family. Phenothiazines are known for their diverse applications in various fields, including medicine, chemistry, and materials science. This particular compound features a bromophenyl group attached to the phenothiazine core, which is further oxidized to form a dioxide.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(4-Bromophenyl)-10H-phenothiazine 5,5-dioxide typically involves the following steps:

    Formation of the Phenothiazine Core: The phenothiazine core can be synthesized through a cyclization reaction involving diphenylamine and sulfur.

    Bromination: The phenothiazine core is then brominated using bromine or a brominating agent to introduce the bromophenyl group.

    Oxidation: The final step involves the oxidation of the phenothiazine to form the 5,5-dioxide. This can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

10-(4-Bromophenyl)-10H-phenothiazine 5,5-dioxide undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of higher oxides.

    Reduction: Reduction reactions can convert the dioxide back to the parent phenothiazine.

    Substitution: The bromophenyl group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

    Oxidation: Higher oxides of phenothiazine.

    Reduction: Parent phenothiazine.

    Substitution: Various substituted phenothiazine derivatives.

Scientific Research Applications

10-(4-Bromophenyl)-10H-phenothiazine 5,5-dioxide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photocatalysts.

Mechanism of Action

The mechanism of action of 10-(4-Bromophenyl)-10H-phenothiazine 5,5-dioxide involves its interaction with molecular targets and pathways. The compound’s bromophenyl group and phenothiazine core allow it to interact with various enzymes and receptors, modulating their activity. This can lead to changes in cellular processes, such as signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

    10-Phenyl-10H-phenothiazine 5,5-dioxide: Lacks the bromine substituent.

    10-(4-Chlorophenyl)-10H-phenothiazine 5,5-dioxide: Contains a chlorine substituent instead of bromine.

    10-(4-Fluorophenyl)-10H-phenothiazine 5,5-dioxide: Contains a fluorine substituent instead of bromine.

Uniqueness

10-(4-Bromophenyl)-10H-phenothiazine 5,5-dioxide is unique due to the presence of the bromophenyl group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring specific reactivity and stability.

Properties

Molecular Formula

C18H12BrNO2S

Molecular Weight

386.3 g/mol

IUPAC Name

10-(4-bromophenyl)phenothiazine 5,5-dioxide

InChI

InChI=1S/C18H12BrNO2S/c19-13-9-11-14(12-10-13)20-15-5-1-3-7-17(15)23(21,22)18-8-4-2-6-16(18)20/h1-12H

InChI Key

USRGMGIWTHXVKQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N(C3=CC=CC=C3S2(=O)=O)C4=CC=C(C=C4)Br

Origin of Product

United States

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